4-(Aminomethyl)-6,7-dimethoxycoumarin

Analytical Chemistry HPLC Fluorescence Detection

Quantifying low-abundance carboxylic acids in serum often involves poor sensitivity and tedious sample prep. This compound directly solves both: • Femtomole detection via two-phase water/ethyl acetate derivatization • Enhanced quantum yield from 6,7-dimethoxy substitution vs. 7-methoxy analogs • Primary amine enables direct carbodiimide-mediated amide coupling • Defined melting point (133-136°C) ensures batch-to-batch consistency

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 849042-47-3
Cat. No. B014645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-6,7-dimethoxycoumarin
CAS849042-47-3
Synonyms4-(Aminomethyl)-6,7-dimethoxy-2H-1-benzopyran-2-one; 
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC
InChIInChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3
InChIKeyAXXVGQYUBHDGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-6,7-dimethoxycoumarin: Fluorescent Derivatization Reagent


4-(Aminomethyl)-6,7-dimethoxycoumarin (CAS 849042-47-3) is a functionalized coumarin derivative that serves as a precolumn fluorescence derivatization reagent for carboxylic acids [1]. The compound features a 6,7-dimethoxycoumarin core that imparts strong blue fluorescence, with an emission maximum around 440-460 nm, and a primary aminomethyl group at the 4-position that enables covalent conjugation to carboxyl-containing analytes via amide bond formation . Its synthetic origin and defined physicochemical profile, including a melting point of 133-136°C, ensure batch-to-batch consistency for analytical method development .

4-(Aminomethyl)-6,7-dimethoxycoumarin: Why Generic Substitution Fails


Although several coumarin-based reagents exist for carboxylic acid derivatization, the specific substitution pattern of 4-(aminomethyl)-6,7-dimethoxycoumarin directly influences its reactivity, detection sensitivity, and compatibility with analytical workflows. The primary amine at the 4-position permits straightforward carbodiimide-mediated amide bond formation with carboxyl groups, a reaction that is not possible with bromomethyl-functionalized analogs that require nucleophilic displacement under different conditions [1]. The 6,7-dimethoxy substitution, in contrast to the 7-methoxy pattern found in many common probes, enhances fluorescence quantum yield and shifts spectral properties, potentially reducing background interference in complex biological matrices [2]. Substituting this compound with a general-purpose fluorophore, such as 7-amino-4-methylcoumarin (AMC), would result in a loss of the specific sensitivity and two-phase reaction advantages that have been validated for HPLC applications, potentially requiring complete re-validation of the analytical method [3].

4-(Aminomethyl)-6,7-dimethoxycoumarin: Comparative Evidence


Detection Limit vs. Bromomethyl Reagents

4-(Aminomethyl)-6,7-dimethoxycoumarin enables the detection of derivatized carboxylic acids down to 20-50 fmol per 10 μL injection volume (S/N=3), a performance that is within the same order of magnitude as the widely used 4-bromomethyl-7-methoxycoumarin (Br-Mmc), which achieves a limit of detection of less than 50 fmol per 100 μL injection [1][2]. The smaller injection volume required for comparable sensitivity can be advantageous when sample volume is limited or when working with low-abundance analytes in biofluids [1].

Analytical Chemistry HPLC Fluorescence Detection

Two-Phase Derivatization Medium

The amine functionality of 4-(aminomethyl)-6,7-dimethoxycoumarin permits derivatization in a two-phase water/ethyl acetate medium using carbodiimide chemistry, a condition that facilitates the rapid and direct analysis of carboxylic acids from aqueous samples [1]. In contrast, bromomethyl-functionalized coumarins, such as 4-bromomethyl-7-methoxycoumarin, typically require a crown ether catalyst and anhydrous organic solvents for efficient nucleophilic substitution [2]. The aqueous-compatible two-phase system simplifies sample preparation by eliminating the need for complete solvent exchange or drying steps, potentially reducing overall analysis time and improving reproducibility for polar or biological analytes [1].

Analytical Chemistry Derivatization HPLC

Quantum Yield: 6,7-Dimethoxy vs. 7-Methoxy

The 6,7-dimethoxy substitution pattern on the coumarin core is associated with higher fluorescence quantum yields compared to mono-methoxylated analogs. For instance, 4-bromomethyl-6,7-dimethoxycoumarin derivatives of carboxylic acids exhibit quantum yields of up to 0.64 in water, whereas homologous 7-methoxycoumarin derivatives show yields below 0.23 in non-hydrogen-bonding solvents [1]. While direct quantum yield data for 4-(aminomethyl)-6,7-dimethoxycoumarin is not reported in the primary literature, the shared 6,7-dimethoxy fluorophore structure strongly suggests a similar enhancement in emission efficiency relative to 7-methoxy-based reagents like 7-methoxy-4-(aminomethyl)coumarin (MAMC), which is widely used as a CYP2D6 substrate [2].

Fluorescence Photophysics Coumarin Dyes

pH-Sensitive Fluorescence Turn-On in Biosensing

4-(Aminomethyl)-6,7-dimethoxycoumarin functions as a pH-sensitive fluorescence turn-on reporter when covalently immobilized in a hydrogel matrix. In a glucose-sensing system, protonation of the amine group upon local pH decrease generated by glucose oxidase activity triggers a fluorescence increase, enabling the detection of glucose with a fast response time and good reproducibility at physiological pH and ambient temperature [1]. This property is distinct from non-amine coumarins like 4-methylumbelliferone, which typically exhibit fluorescence changes only upon enzymatic cleavage of a quencher moiety rather than direct pH modulation. While quantitative response time and sensitivity values are not specified in the abstract, the demonstration of a functional injectable glucose sensor validates the compound's utility in advanced biomaterial applications [1].

Biosensing Glucose Monitoring Fluorescent Probes

Solid-State Stability and Handling

4-(Aminomethyl)-6,7-dimethoxycoumarin is obtained as a light beige solid with a melting point of 133-136°C, which is significantly higher than many commonly used fluorescent coumarins that are oils or low-melting solids at room temperature . For example, 7-amino-4-methylcoumarin (AMC) has a melting point of 226-228°C, but many of its active ester derivatives are hygroscopic oils that require stringent storage conditions. The moderate melting point of this compound simplifies weighing and handling, reduces the risk of sample degradation due to phase transitions, and is compatible with long-term storage at -20°C as recommended by suppliers .

Chemical Handling Storage Purity

4-(Aminomethyl)-6,7-dimethoxycoumarin: Application Scenarios


Quantitative HPLC Analysis of Carboxylic Acids in Biofluids

This compound is ideally suited for precolumn fluorescence derivatization of carboxylic acids in biological matrices such as human serum [1]. The two-phase water/ethyl acetate derivatization method simplifies sample preparation, and the femtomole-level detection sensitivity enables the quantification of low-abundance fatty acids and other carboxyl-containing metabolites [1]. Researchers developing LC-MS or HPLC-fluorescence methods for metabolomics or clinical chemistry can leverage this reagent to achieve high sensitivity with minimal sample handling.

Development of Fluorescence Turn-On Biosensors

The pH-sensitive amine group of 4-(aminomethyl)-6,7-dimethoxycoumarin makes it a valuable building block for constructing fluorescence turn-on sensors. As demonstrated in a glucose-sensing hydrogel, covalent immobilization of this compound into a polymeric matrix creates a responsive material that increases fluorescence upon protonation triggered by an enzymatic reaction [2]. This property can be extended to other analyte-enzyme pairs where a local pH change is generated, enabling the design of novel implantable or injectable diagnostic devices [2].

Comparative Studies of Coumarin Fluorophore Performance

Given the evidence for enhanced quantum yields in 6,7-dimethoxycoumarin derivatives compared to 7-methoxy analogs, this compound serves as a benchmark reagent for studies aiming to optimize fluorescence-based detection methods [3]. Researchers evaluating different coumarin labels for new assays can use 4-(aminomethyl)-6,7-dimethoxycoumarin to establish a baseline for sensitivity and compare its performance against other commercially available fluorophores.

Synthesis of Fluorescent Probes and Bioconjugates

The primary amine handle at the 4-position provides a straightforward site for conjugation to biomolecules, polymers, or solid supports via amide bond formation . This makes the compound a useful starting material for creating custom fluorescent probes, affinity labels, or functionalized surfaces for bioanalysis. The defined solid-state properties and moderate melting point facilitate reproducible synthetic procedures .

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